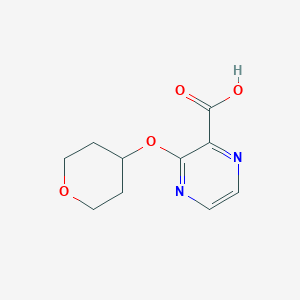

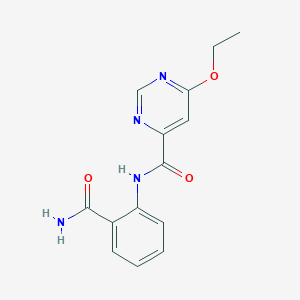

3-(4-(4-methoxyphenyl)piperazine-1-carbonyl)-6-(morpholinosulfonyl)quinolin-4(1H)-one

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

3-(4-(4-methoxyphenyl)piperazine-1-carbonyl)-6-(morpholinosulfonyl)quinolin-4(1H)-one is a useful research compound. Its molecular formula is C25H28N4O6S and its molecular weight is 512.58. The purity is usually 95%.

BenchChem offers high-quality 3-(4-(4-methoxyphenyl)piperazine-1-carbonyl)-6-(morpholinosulfonyl)quinolin-4(1H)-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-(4-(4-methoxyphenyl)piperazine-1-carbonyl)-6-(morpholinosulfonyl)quinolin-4(1H)-one including the price, delivery time, and more detailed information at info@benchchem.com.

Aplicaciones Científicas De Investigación

Antimicrobial Applications

- A study synthesized a range of quinolone derivatives, including ones similar to the compound , for antimicrobial studies. These compounds showed notable antibacterial activity against various strains including S. aureus, B. subtilis, E. coli, P. aeruginosa, and the fungus C. albicans (Patel, Patel, & Chauhan, 2007).

Antitumor and Antiproliferative Activities

- Novel quinolone derivatives, including ones structurally similar to the compound , have been identified as potent 5HT1B antagonists. These compounds displayed preliminary structure-activity relationship (SAR) data indicating potential antitumor activities (Horchler et al., 2007).

- Quinazolinone derivatives, including those similar to the compound , were evaluated for antiproliferative effects against various cancer cell lines. These derivatives showed promising activity, particularly against cervical, oral, hepatocellular, stomach adenocarcinoma, prostate cancer, and lung cancer cell lines (Tseng et al., 2006).

Enzyme Inhibition and Biological Activity

- The synthesis of novel piperazine and morpholine substituted quinolines, akin to the compound of interest, was described. These molecules displayed effective inhibition profiles against various metabolic enzymes, suggesting potential applications in treating diseases like glaucoma, epilepsy, Alzheimer’s disease, leukemia, and diabetes (Çakmak et al., 2020).

Corrosion Inhibition

- Certain quinazolinone derivatives, similar in structure to the compound , have been investigated as corrosion inhibitors for mild steel. These studies showed that such compounds can be effective in protecting steel surfaces in acidic environments, offering potential applications in industrial corrosion control (Chen et al., 2021).

Drug Delivery Systems

- The compound's relatives have been investigated in the context of prodrug formulations for improved drug delivery. For instance, morpholinyl- and methylpiperazinylacyloxyalkyl prodrugs of naproxen were evaluated for topical drug delivery, demonstrating improved skin permeation (Rautio et al., 2000).

Propiedades

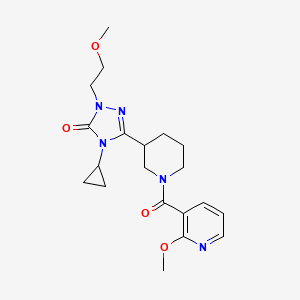

| { "Design of the Synthesis Pathway": "The synthesis pathway for the compound '3-(4-(4-methoxyphenyl)piperazine-1-carbonyl)-6-(morpholinosulfonyl)quinolin-4(1H)-one' involves the reaction of a piperazine derivative with a quinoline derivative, followed by the addition of a morpholinosulfonyl group. The carbonyl group is introduced during the piperazine reaction.", "Starting Materials": [ "4-methoxyphenylhydrazine", "4-chloro-3-nitrobenzoic acid", "piperazine", "morpholine", "sulfonyl chloride", "potassium carbonate", "acetic anhydride", "sodium hydroxide", "ethanol", "dichloromethane", "water" ], "Reaction": [ "Step 1: Synthesis of 4-(4-methoxyphenyl)piperazine-1-carboxylic acid by reacting 4-methoxyphenylhydrazine with 4-chloro-3-nitrobenzoic acid in ethanol and water with potassium carbonate as a base.", "Step 2: Conversion of 4-(4-methoxyphenyl)piperazine-1-carboxylic acid to 3-(4-(4-methoxyphenyl)piperazine-1-carbonyl)quinoline-4(1H)-one by reacting with acetic anhydride and sodium hydroxide in dichloromethane.", "Step 3: Addition of morpholinosulfonyl group to 3-(4-(4-methoxyphenyl)piperazine-1-carbonyl)quinoline-4(1H)-one by reacting with sulfonyl chloride and morpholine in dichloromethane." ] } | |

Número CAS |

422522-74-5 |

Nombre del producto |

3-(4-(4-methoxyphenyl)piperazine-1-carbonyl)-6-(morpholinosulfonyl)quinolin-4(1H)-one |

Fórmula molecular |

C25H28N4O6S |

Peso molecular |

512.58 |

Nombre IUPAC |

3-[4-(4-methoxyphenyl)piperazine-1-carbonyl]-6-morpholin-4-ylsulfonyl-1H-quinolin-4-one |

InChI |

InChI=1S/C25H28N4O6S/c1-34-19-4-2-18(3-5-19)27-8-10-28(11-9-27)25(31)22-17-26-23-7-6-20(16-21(23)24(22)30)36(32,33)29-12-14-35-15-13-29/h2-7,16-17H,8-15H2,1H3,(H,26,30) |

Clave InChI |

PRYANBAVWOZQNB-UHFFFAOYSA-N |

SMILES |

COC1=CC=C(C=C1)N2CCN(CC2)C(=O)C3=CNC4=C(C3=O)C=C(C=C4)S(=O)(=O)N5CCOCC5 |

Solubilidad |

not available |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-(Chloromethyl)-3-(3-chloro-2-methylphenyl)bicyclo[1.1.1]pentane](/img/structure/B2778399.png)

![N-{3-[1-(furan-2-carbonyl)-5-(2-hydroxyphenyl)-4,5-dihydro-1H-pyrazol-3-yl]phenyl}ethane-1-sulfonamide](/img/structure/B2778401.png)

![N-[(3-chlorophenyl)methyl]-5-oxo-1-sulfanylidene-4H-[1,3]thiazolo[3,4-a]quinazoline-3-carboxamide](/img/structure/B2778403.png)

![2-[1-[(2,5-dimethylphenyl)methyl]indol-3-yl]sulfanyl-N-(5-methyl-1,3,4-thiadiazol-2-yl)acetamide](/img/structure/B2778404.png)

![N-[1-(3-Cyanophenyl)cyclopropyl]prop-2-enamide](/img/structure/B2778405.png)

![Ethyl 2-[6-methylsulfonyl-2-(4-nitrobenzoyl)imino-1,3-benzothiazol-3-yl]acetate](/img/structure/B2778408.png)

![N-([2,2'-bifuran]-5-ylmethyl)-2-(trifluoromethoxy)benzenesulfonamide](/img/structure/B2778409.png)

![N-(1-butyl-2-oxo-1,2-dihydrobenzo[cd]indol-6-yl)-2-(4-fluorophenyl)acetamide](/img/structure/B2778411.png)

![[4-(2-{4-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl}ethoxy)phenyl]methanol](/img/structure/B2778414.png)